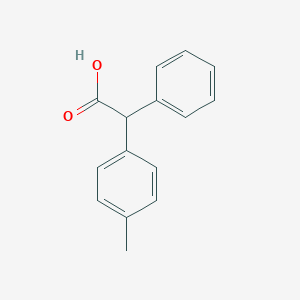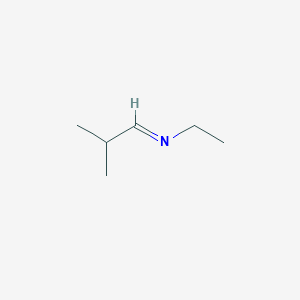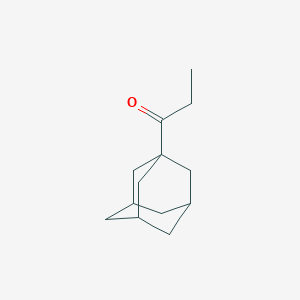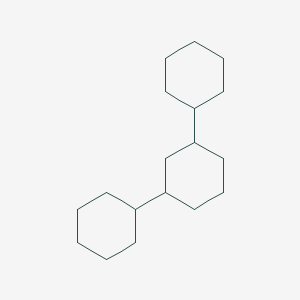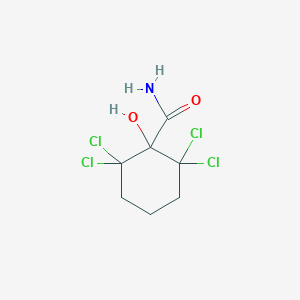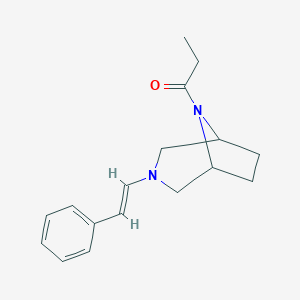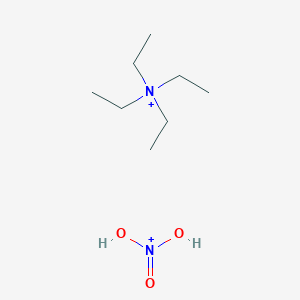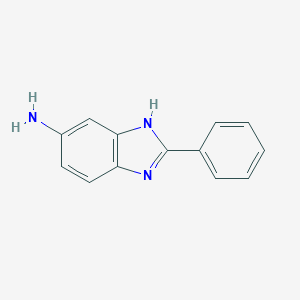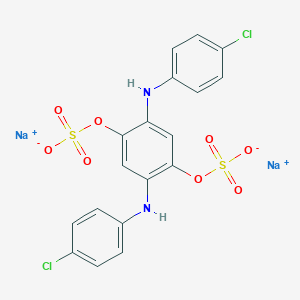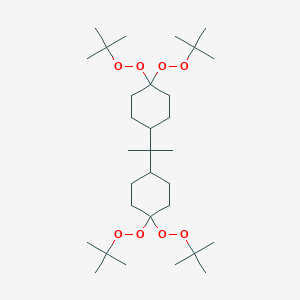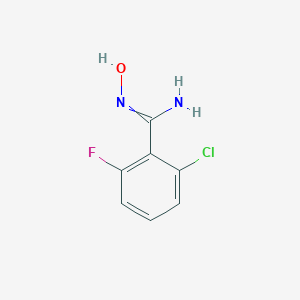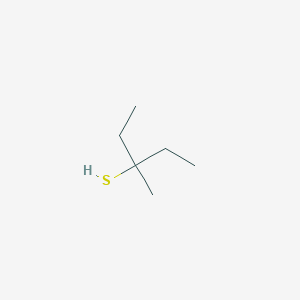
3-Methylpentane-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylpentane-3-thiol, also known as 3M3SH, is a sulfur-containing organic compound that is commonly found in foods such as garlic, onions, and cheese. It is also present in certain beverages, including beer and wine. This compound has been the subject of scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-Methylpentane-3-thiol is not fully understood, but it is believed to involve the interaction of the sulfur atom with other molecules in the body. It has been suggested that this compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. It may also have antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
Biochemical and Physiological Effects
Studies have shown that this compound can have various biochemical and physiological effects on the body. In animal studies, it has been shown to lower blood pressure and reduce inflammation. It has also been found to have a positive effect on liver function and may help to prevent liver damage. Additionally, this compound has been shown to have a role in the regulation of glucose metabolism and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Methylpentane-3-thiol in lab experiments is its strong, distinctive odor, which makes it easy to detect and measure. It is also relatively inexpensive and readily available. However, one limitation is that it can be difficult to work with due to its strong odor and potential toxicity. Care must be taken to ensure proper handling and disposal.
Zukünftige Richtungen
There are several potential future directions for research on 3-Methylpentane-3-thiol. One area of interest is its potential use as a natural food preservative. Studies have shown that it has antimicrobial properties that may be effective in preventing the growth of harmful bacteria in food. Another area of interest is its potential use as a therapeutic agent for various conditions, including hypertension, diabetes, and liver disease. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Synthesemethoden
The synthesis of 3-Methylpentane-3-thiol can be achieved through several methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of 3-methylpentan-1-ol with hydrogen sulfide gas in the presence of a catalyst. Microbial fermentation, on the other hand, involves the use of specific bacteria or fungi to produce the compound.
Wissenschaftliche Forschungsanwendungen
3-Methylpentane-3-thiol has been studied for its potential applications in various scientific fields, including food science, medicine, and environmental science. In food science, it is used as a flavoring agent due to its strong, pungent odor. In medicine, it has been investigated for its potential antimicrobial and antioxidant properties. In environmental science, it has been studied for its role in the formation of volatile organic compounds (VOCs) in the atmosphere.
Eigenschaften
CAS-Nummer |
1639-03-8 |
|---|---|
Molekularformel |
C6H14S |
Molekulargewicht |
118.24 g/mol |
IUPAC-Name |
3-methylpentane-3-thiol |
InChI |
InChI=1S/C6H14S/c1-4-6(3,7)5-2/h7H,4-5H2,1-3H3 |
InChI-Schlüssel |
AJWVDGABWLKIGT-UHFFFAOYSA-N |
SMILES |
CCC(C)(CC)S |
Kanonische SMILES |
CCC(C)(CC)S |
Andere CAS-Nummern |
1639-03-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



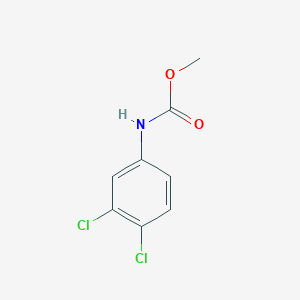
![N-[1-(3,4-dichlorophenyl)ethyl]acetamide](/img/structure/B167611.png)

